1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea
CAS No.: 1023488-62-1
Cat. No.: VC5317755
Molecular Formula: C25H24IN3O3
Molecular Weight: 541.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023488-62-1 |
|---|---|
| Molecular Formula | C25H24IN3O3 |
| Molecular Weight | 541.389 |
| IUPAC Name | 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea |
| Standard InChI | InChI=1S/C25H24IN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30) |
| Standard InChI Key | YYKPSMPVKAJVIE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)I)OC |
Introduction
Chemical Identity and Structural Features
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea is a diarylurea derivative with the molecular formula C₂₅H₂₄IN₃O₃ and a molar mass of 541.389 g/mol . Its IUPAC name reflects the substitution pattern: the urea bridge connects a 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl group to a 3-iodophenyl group. Key structural attributes include:
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Dihydroisoquinoline Core: The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety contributes to planar aromaticity and potential π-π stacking interactions, while the methoxy groups enhance solubility and modulate electronic properties .
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Iodophenyl Substituent: The 3-iodophenyl group introduces steric bulk and polarizability, which may influence binding affinity in biological systems .
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Urea Linkage: The urea functional group (-NH-C(=O)-NH-) serves as a hydrogen-bond donor/acceptor, a feature common in enzyme inhibitors and receptor ligands .
Table 1: Comparative Analysis of Diarylurea Derivatives
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
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Formation of the Dihydroisoquinoline Intermediate:
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Urea Coupling:
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The dihydroisoquinoline intermediate reacts with 4-aminophenyl methanol to form the 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline derivative .
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This amine is then treated with 3-iodophenyl isocyanate in anhydrous dichloromethane or toluene, catalyzed by triethylamine, to yield the final urea product .
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Industrial Considerations:
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Scale-Up Challenges: The iodine substituent necessitates careful handling due to its light sensitivity and potential for oxidative degradation .
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Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures ≥97% purity .
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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High-Resolution Mass Spectrometry (HRMS):
| Property | Value | Method of Prediction |
|---|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.5 | SwissADME |
| Water Solubility | 0.01 mg/mL (25°C) | ALOGPS |
| Plasma Protein Binding | 89% | pkCSM |
| CYP3A4 Inhibition | Moderate | PreADMET |
Research Applications and Future Directions
Pharmaceutical Intermediate
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The compound serves as a key intermediate in synthesizing targeted therapies, particularly iodinated radiopharmaceuticals for imaging and therapy .
Material Science
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Its rigid aromatic structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs) .
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